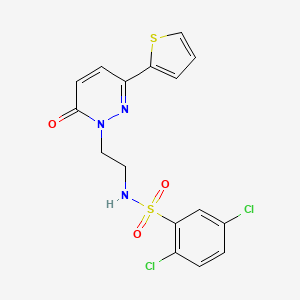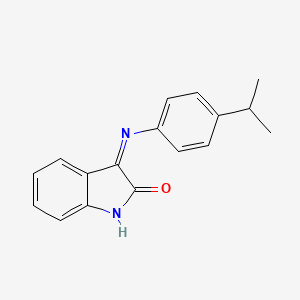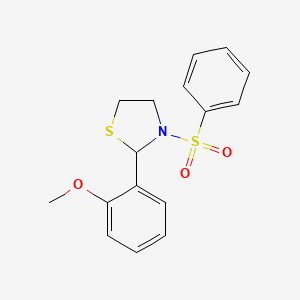![molecular formula C14H16FN3OS2 B2501533 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 868976-59-4](/img/structure/B2501533.png)
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I don’t have specific information about the molecular structure of this compound .Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its chemical structure and the conditions under which the reactions are carried out. I don’t have specific information about the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. I don’t have specific information about the physical and chemical properties of this compound .Scientific Research Applications
Antimicrobial Activity
1,3,4-thiadiazole derivatives, which include the compound , have been found to exhibit potent antimicrobial activity . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, with some compounds showing significant effectiveness .
Antifungal Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antifungal activity. This makes them potentially useful in the treatment of various fungal infections.
Anticancer Activity
1,3,4-thiadiazole derivatives have shown biological activity against certain types of cancer cells. A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Anti-inflammatory Activity
Indole derivatives, which are structurally similar to 1,3,4-thiadiazole derivatives, have been found to possess anti-inflammatory activity . While this specific activity has not been directly linked to your compound, it’s possible that it may also exhibit similar properties due to the structural similarities.
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . Given the structural similarities between indole and 1,3,4-thiadiazole derivatives, it’s possible that your compound may also have potential antiviral applications.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . While this has not been directly linked to your compound, the structural similarities between indole and 1,3,4-thiadiazole derivatives suggest that it may also have potential antidiabetic applications.
Mechanism of Action
Target of Action
The primary target of this compound is bacterial strains such as Pseudomonas syringae pv. actinidiae . This bacterium is a plant pathogen that can cause significant damage to crops, particularly kiwifruit .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth .
Biochemical Pathways
It’s worth noting that compounds derived from indole-3-acetic acid, which have a similar structure to our compound, have been found to possess various pharmacological properties, including antimicrobial, antifungal, and antibacterial activities .
Result of Action
The compound has demonstrated significant antibacterial activity, showing a strong inhibition rate against certain bacterial strains . This suggests that the compound could potentially be used as an effective antibacterial agent.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS2/c1-2-3-8-12(19)16-13-17-18-14(21-13)20-9-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKAEUTVDVSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)
![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2501454.png)



![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)
![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)